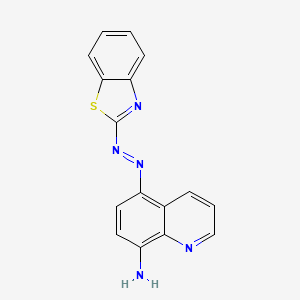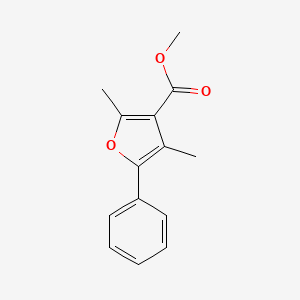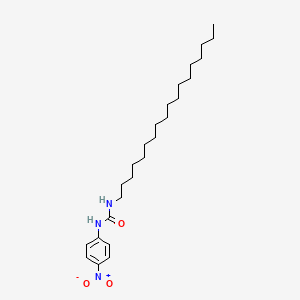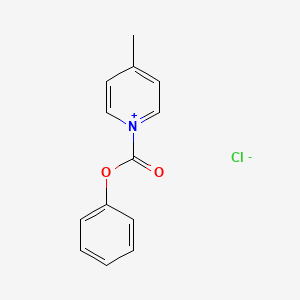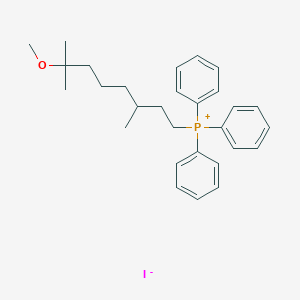
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 7-methoxy-3,7-dimethyloctyl chain, with an iodide ion as the counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
Ph3P+R-I→Ph3P-R+I−
where Ph represents the phenyl group and R represents the 7-methoxy-3,7-dimethyloctyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as cyanide (CN⁻) or thiolate (RS⁻) can replace the iodide ion.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the phosphonium group.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in targeting cancer cells.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide involves its interaction with cellular components due to its lipophilic cationic nature. The compound can penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The phosphonium group facilitates the targeting of the compound to specific molecular pathways, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar structure but with a methoxymethyl group instead of the 7-methoxy-3,7-dimethyloctyl group.
Polymer-supported triphenylphosphine: Used in organic synthesis and has similar reactivity but is supported on a polymer matrix.
Uniqueness
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain, which imparts distinct lipophilicity and reactivity. This makes it particularly useful in applications requiring mitochondrial targeting and specific chemical transformations.
Eigenschaften
CAS-Nummer |
113420-71-6 |
|---|---|
Molekularformel |
C29H38IOP |
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
(7-methoxy-3,7-dimethyloctyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H38OP.HI/c1-25(15-14-23-29(2,3)30-4)22-24-31(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28;/h5-13,16-21,25H,14-15,22-24H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MFROXNOREXEVKN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCCC(C)(C)OC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



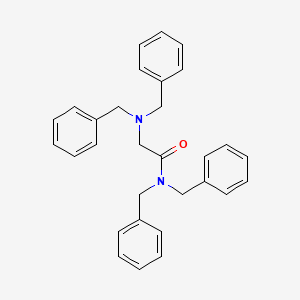
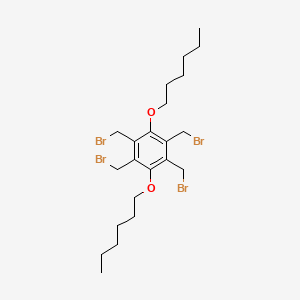

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
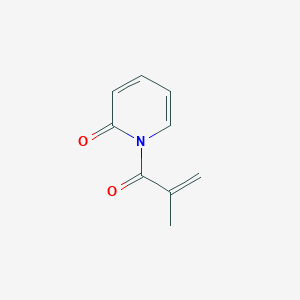


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
